molecular formula C13H16N2OS2 B1226604 3,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

3,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No. B1226604
M. Wt: 280.4 g/mol
InChI Key: CRDMGGMPKRBXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is an organosulfur heterocyclic compound, an organic heterobicyclic compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

Synthesis and Structural Studies

  • Regioselective Synthesis : The compound has been utilized in the regioselective synthesis of N-Monomethyl Derivatives of 7-Deazahypoxanthine. This synthesis highlights its role in producing specific derivatives for further research applications (Seela, Bussmann, & Götze, 1982).

  • Molecular Structure Analysis : X-ray characterization of related compounds, such as 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one, provides insights into the crystal and molecular structure, which is crucial for understanding the physical and chemical properties of these compounds (Ziaulla et al., 2012).

Biological Activity Studies

  • Anticancer Activity : Studies have explored the synthesis of derivatives and their in-vitro anticancer activity. These compounds have shown remarkable activity against various human cancer cell lines, demonstrating potential therapeutic applications (Waghmare et al., 2013).

  • Analgesic and Anti-inflammatory Activities : Research indicates significant analgesic and anti-inflammatory activities for certain derivatives. This suggests potential for developing new therapeutic agents based on these structures (Alagarsamy et al., 2006).

  • Antimicrobial Properties : The synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives and their preliminary antimicrobial testing have been studied. These compounds have demonstrated effectiveness against certain microbial strains, indicating potential utility in antimicrobial therapies (Soliman et al., 2009).

Quantum Chemical Studies

  • Electronic Structure and Reactivity : Quantum chemical studies have been conducted to understand the electronic structure and reactivity of substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones. These studies are crucial for predicting the behavior of these compounds in various chemical reactions and environments (Mamarahmonov et al., 2014).

properties

Molecular Formula

C13H16N2OS2

Molecular Weight

280.4 g/mol

IUPAC Name

3,7-dimethyl-2-methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H16N2OS2/c1-7-4-5-8-9(6-7)18-11-10(8)12(16)15(2)13(14-11)17-3/h7H,4-6H2,1-3H3

InChI Key

CRDMGGMPKRBXKH-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC)C

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 3
3,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
3,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 5
3,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
3,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.